molecular formula C14H11N3O4 B5697123 2-[(4-nitrobenzoyl)amino]benzamide CAS No. 52910-89-1

2-[(4-nitrobenzoyl)amino]benzamide

Cat. No.: B5697123
CAS No.: 52910-89-1
M. Wt: 285.25 g/mol
InChI Key: WMMBCHXSXIHYII-UHFFFAOYSA-N
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Description

Significance of the Benzamide (B126) Core in Chemical Synthesis and Biological Systems

The benzamide core, a structural motif characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in the fields of chemical synthesis and medicinal chemistry. Amide bonds are fundamental in numerous biological processes, and their stability and capacity for hydrogen bonding make them a prevalent feature in many active pharmaceutical ingredients. nih.gov Benzamide derivatives have been reported to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.govgoogle.com This broad spectrum of biological activity has spurred continuous research and development of new benzamide-containing compounds. The versatility of the benzamide scaffold allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical and biological properties.

Overview of Chemical Scaffolds Bearing the 2-[(4-nitrobenzoyl)amino]benzamide Moiety

The this compound moiety serves as a "privileged scaffold," a molecular framework capable of providing ligands for diverse biological receptors. nih.gov This scaffold is a key component in the synthesis of a variety of heterocyclic compounds. For instance, it is a precursor in the preparation of quinazoline (B50416) derivatives, which are known for their wide range of biological effects. nih.govresearchgate.net

Research has explored numerous derivatives built upon this central structure. For example, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been undertaken to investigate their potential as antidiabetic agents. nih.gov In these compounds, the core benzamide structure is modified with additional functional groups to modulate their activity. Another area of investigation involves the use of the 2-aminobenzamide (B116534) portion of the molecule as a starting point for creating complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which have shown potential antiviral activity. nih.gov

The following interactive table provides examples of chemical scaffolds that incorporate a benzamide or nitrobenzamide structure and their reported biological activities.

Scaffold NameReported Biological Activity
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamidesAntidiabetic
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHistone Deacetylase (HDAC) Inhibitor, Antitumor
Pyrazolo[1,5-a]pyrimidine derivatives (from 2-aminobenzamide precursors)Antiviral
Quinoline-based SGI-1027 analogues (from 4-amino-N-(4-aminophenyl)benzamide)DNA Methyltransferase (DNMT) Inhibitors

Rationale for Comprehensive Research on this compound

The drive for comprehensive research on this compound stems from several key factors. Firstly, its role as a versatile synthetic intermediate allows for the creation of diverse molecular libraries, which can be screened for a wide range of biological activities. nih.gov The presence of the nitro group, an electron-withdrawing moiety, can significantly influence the electronic properties of the molecule and its potential interactions with biological targets. researchgate.net

Secondly, the benzamide framework itself is a well-established pharmacophore, and the specific substitution pattern of this compound presents a unique arrangement of hydrogen bond donors and acceptors, which can be crucial for binding to enzymes and receptors. nih.gov For instance, derivatives of this scaffold have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are important targets in cancer therapy. nih.govnih.gov

Detailed Research Findings

While extensive research has been conducted on derivatives, detailed published findings specifically on the biological activity of this compound itself are limited. Much of the available literature describes its synthesis and use as a chemical intermediate.

For example, a common synthetic route involves the reaction of 2-aminobenzamide with 4-nitrobenzoyl chloride. google.com The resulting this compound can then be used in subsequent reactions to build more complex molecules. One patent describes a process for preparing 4-aminobenzoyl-N-(4-aminobenzoyl) amine, where a related condensation reaction is a key step. google.com

In a study focused on the design of DNA methyltransferase inhibitors, a related compound, N-(4-aminophenyl)-4-nitrobenzamide, was synthesized as an intermediate. This nitro compound was then reduced to the corresponding amine, which served as a building block for the final target molecules. nih.gov This highlights the utility of the nitrobenzamide scaffold in multi-step synthetic pathways.

The following table summarizes the typical characterization data that would be expected for this compound, based on the analysis of similar compounds reported in the literature.

PropertyDescription
Molecular Formula C14H11N3O4
Appearance Likely a solid at room temperature
Spectroscopic Data Characterized by techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure.
Solubility Expected to be soluble in common organic solvents like DMSO and DMF.

Properties

IUPAC Name

2-[(4-nitrobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c15-13(18)11-3-1-2-4-12(11)16-14(19)9-5-7-10(8-6-9)17(20)21/h1-8H,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMBCHXSXIHYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359505
Record name 2-[(4-nitrobenzoyl)amino]benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52910-89-1
Record name 2-[(4-nitrobenzoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-CARBAMOYL-4-NITROBENZANILIDE
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Synthetic Methodologies and Chemical Transformations of 2 4 Nitrobenzoyl Amino Benzamide

Direct Synthesis Routes for 2-[(4-nitrobenzoyl)amino]benzamide

The most direct and common method for synthesizing this compound involves the formation of an amide bond between 2-aminobenzamide (B116534) and a derivative of 4-nitrobenzoic acid.

Amidation Reactions and Conditions for Benzamide (B126) Formation

Amidation reactions are fundamental to the synthesis of this compound. These reactions typically involve the coupling of an amine with a carboxylic acid or its activated derivative. In this specific case, the primary amino group of 2-aminobenzamide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 4-nitrobenzoyl moiety. The reaction conditions can be varied to optimize yield and purity, often employing a suitable solvent and sometimes a base to neutralize the acidic byproduct.

Utilization of 4-Nitrobenzoyl Chloride in Synthesis

A highly effective method for this synthesis is the Schotten-Baumann reaction, which utilizes 4-nitrobenzoyl chloride, the acyl chloride derivative of 4-nitrobenzoic acid. mdpi.com The high reactivity of the acyl chloride makes the reaction proceed readily. Typically, the reaction is carried out in an inert solvent like dichloromethane. mdpi.com An excess of a base, such as triethylamine, is often added to the reaction mixture to scavenge the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. mdpi.com This method is known for its rapid reaction times, often concluding within 30 minutes. mdpi.com

Another approach involves reacting p-nitrobenzoyl chloride with 2-aminobenzamide in the presence of an acid-binding agent in an organic solvent. google.com The reaction temperature can range from 20-100 °C. google.com

Multi-step Synthetic Pathways to this compound

While direct amidation is common, multi-step pathways can also be employed, often starting from more readily available precursors. One such pathway begins with p-nitrobenzoic acid. This acid is first converted to its more reactive acid chloride, p-nitrobenzoyl chloride, using a chlorinating agent like thionyl chloride. google.comgoogle.com This intermediate is then reacted with 2-aminobenzamide to yield the final product. This sequence allows for the synthesis to be carried out from basic starting materials. google.com

Functional Group Interconversions on the this compound Scaffold

The functional groups present in this compound, particularly the nitro group, offer opportunities for further chemical modifications, leading to a variety of derivatives.

Nitro Group Reductions to Amino Derivatives

The reduction of the aromatic nitro group to an amino group is a significant transformation, yielding 2-[(4-aminobenzoyl)amino]benzamide. This resulting aniline (B41778) derivative is a valuable intermediate for further functionalization. A variety of reducing agents can be employed for this purpose.

Common methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Other reagents such as iron in acidic media, zinc, or tin(II) chloride (SnCl2) are also effective. commonorganicchemistry.comresearchgate.net For instance, the use of SnCl2·2H2O in ethanol (B145695) at 70°C has been reported for similar reductions. researchgate.net The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule, such as the amide linkages. researchgate.net For example, sodium borohydride (B1222165) (NaBH4) alone is generally not strong enough to reduce nitro groups, but its reactivity can be enhanced in the presence of transition metal complexes like Ni(PPh3)4. jsynthchem.com

ReagentConditionsProduct
H2, Pd/CRoom Temperature, Methanol2-[(4-aminobenzoyl)amino]benzamide
SnCl2·2H2O70°C, Ethanol2-[(4-aminobenzoyl)amino]benzamide
Iron powderAcidic or neutral conditions2-[(4-aminobenzoyl)amino]benzamide
ZincAcidic conditions2-[(4-aminobenzoyl)amino]benzamide

Derivatization at Amide Nitrogen

Further derivatization can be achieved at the amide nitrogen atoms, although this is less common than modifications to the nitro group. Such reactions would typically require strong bases to deprotonate the amide nitrogen, making it nucleophilic enough to react with electrophiles. These transformations can lead to N-alkylated or N-acylated products, expanding the chemical diversity of the scaffold.

Modifications on Aromatic Rings

Modifications to the aromatic rings of the this compound scaffold are crucial for developing new analogs. These modifications often involve introducing different substituents to alter the electronic and steric properties of the molecule.

For instance, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide is achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride. mdpi.com This reaction introduces a chlorophenethyl group onto the benzamide nitrogen, demonstrating a modification on the second aromatic ring. mdpi.com In another example, a series of halo- and nitro-substituted analogs of N-(2-aminoethyl)benzamide have been synthesized. nih.gov

The nitro group itself is a versatile functional group in drug design. mdpi.com Its presence on the benzoyl ring is a key feature of the parent compound. The synthesis of related benzamide derivatives often starts from substituted benzoic acids which are then reacted with amines. nih.govnanobioletters.com For example, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives are synthesized from 2-chloro-4-nitrobenzoic acid. nih.gov

Advanced Synthetic Strategies for this compound Analogues

To improve efficiency and yield, advanced synthetic strategies are employed for the preparation of this compound analogs. These include cascade processes, one-pot syntheses, solid-phase approaches, and chemo-selective transformations.

Cascade Processes and One-Pot Synthesis

One-pot synthesis offers a streamlined approach to creating complex molecules from simple starting materials in a single reaction vessel, which minimizes waste and purification steps. An efficient one-pot, two-step solution-phase method has been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.gov This process involves the initial formation of a 2-cyano-2-(2-nitrophenyl)acetamide intermediate, followed by a reduction/cyclization to yield the final indole (B1671886) product. nih.gov

Another example is the synthesis of benzamide derivatives through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a solid acid catalyst. researchgate.net This method provides a rapid and efficient pathway to benzamides. researchgate.net

Solid-Phase Synthesis Approaches

Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds for screening purposes. While specific examples for this compound are not prevalent in the provided results, the synthesis of benzamide derivatives on solid support is a well-established methodology. For instance, a method for the solid-phase synthesis of amides has been reported, which could be adapted for the synthesis of this compound analogs. nih.gov

Chemo-selective Transformations

Chemo-selective transformations are essential when dealing with molecules that have multiple reactive sites. In the context of this compound, this could involve selectively reacting one functional group while leaving others intact.

A key chemo-selective transformation is the reduction of the nitro group to an amino group. This is a common strategy to create further diversity in the final products. For example, in the synthesis of 4-amino-N-(4-nitrophenyl)benzamide precursors, the nitro group is reduced using SnCl2·2H2O or through Parr hydrogenation. researchgate.net This selective reduction allows for the subsequent modification of the newly formed amino group.

Another example of chemo-selectivity is the reaction of p-nitrobenzoyl chloride with ammonia (B1221849) to form p-nitrobenzamide, which can then be reduced to p-aminobenzamide. google.com This highlights the ability to selectively target the acid chloride for amidation in the presence of the nitro group. google.com

The following table summarizes some of the synthetic approaches discussed:

Strategy Description Example Reference
Aromatic Ring ModificationIntroduction of substituents onto the aromatic rings.Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.com
One-Pot SynthesisMultiple reaction steps are carried out in a single reaction vessel.Synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes. nih.gov
Chemo-selective ReductionSelective reduction of one functional group in the presence of others.Reduction of the nitro group in 4-amino-N-(4-nitrophenyl)benzamide precursors. researchgate.net

Structural Elucidation and Conformational Analysis of 2 4 Nitrobenzoyl Amino Benzamide

Spectroscopic Characterization Techniques

The definitive identification and structural confirmation of a novel or synthesized compound like 2-[(4-nitrobenzoyl)amino]benzamide would standardly employ a suite of spectroscopic methods. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be indispensable.

¹H NMR: In a typical ¹H NMR spectrum, one would expect to observe distinct signals for each chemically non-equivalent proton. The aromatic protons on the two benzene (B151609) rings would likely appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to spin-spin coupling. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro (-NO₂) group and the amide functionalities. The two amide protons (N-H) would be expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbonyl carbons of the two amide groups would be the most downfield signals (typically δ 160-170 ppm). The aromatic carbons would resonate in the δ 110-150 ppm range, with the carbon attached to the nitro group being significantly deshielded.

A detailed analysis of a closely related isomer, 2-nitro-N-(4-nitrophenyl)benzamide, revealed aromatic proton signals between δ 7.31 and 7.75 ppm and a broad NH singlet at δ 9.04 ppm. researchgate.nettubitak.gov.tr The carbonyl carbon in this isomer was observed at δ 165.4 ppm. researchgate.nettubitak.gov.tr While not identical, these values provide a reasonable estimate for the expected chemical shifts in this compound.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Amide N-H8.5 - 10.5Broad Singlet
Aromatic H (near -NO₂)8.0 - 8.4Multiplet
Aromatic H7.0 - 7.9Multiplet

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functionalities.

N-H Stretching: Two distinct bands would be expected for the primary amide (-CONH₂) and the secondary amide (-NHCO-) N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretching vibrations of the two amide groups would likely appear as strong absorptions between 1640 and 1680 cm⁻¹.

N-O Stretching: The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) would produce strong, characteristic bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching would be observed above 3000 cm⁻¹, while aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region.

For the related compound 2-nitro-N-(4-nitrophenyl)benzamide, observed IR absorptions included an N-H stretch at 3251 cm⁻¹ and a C=O stretch at 1667 cm⁻¹. researchgate.nettubitak.gov.tr

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 271.07, corresponding to its molecular formula C₁₃H₁₁N₃O₄. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

The fragmentation pattern would likely involve the cleavage of the amide bonds, leading to characteristic fragment ions. For instance, a fragment corresponding to the 4-nitrobenzoyl cation at m/z 150 is a plausible fragmentation pathway. In the mass spectrum of the isomer 2-nitro-N-(4-nitrophenyl)benzamide, the molecular ion peak was observed at m/z 287, with a base peak at m/z 150, corresponding to the aroyl cation. researchgate.nettubitak.gov.tr

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Despite extensive searches, no publicly available single-crystal X-ray diffraction data for this compound could be located.

However, crystallographic studies on closely related benzanilide (B160483) and nitro-substituted structures provide a strong basis for predicting the structural features of the title compound.

Crystal Packing and Lattice Dynamics

For example, the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide revealed an orthorhombic crystal system with a dihedral angle of 82.32(4)° between the two aromatic rings. researchgate.nettubitak.gov.tr In another related compound, (E)-2-(4-nitrobenzylideneamino)benzamide, the two benzene rings have a dihedral angle of 41.8 (1)°. nih.gov These examples highlight the conformational flexibility of such molecules.

Interactive Table: Crystallographic Data for a Related Isomer, 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.nettubitak.gov.tr

ParameterValue
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)8.9443 (10)
b (Å)9.7147 (11)
c (Å)13.8016 (16)
Volume (ų)1199.2 (2)
Z4

This data is for an isomeric compound and is provided for illustrative purposes only.

Intermolecular Hydrogen Bonding Networks (N-H···O, C-H···O)

The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and -NO₂ groups) in this compound makes it an ideal candidate for forming robust intermolecular hydrogen bonds.

N-H···O Bonds: It is highly probable that the amide N-H protons would form strong hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules, leading to the formation of chains or dimeric motifs. This is a very common and stabilizing interaction in benzamide (B126) structures.

C-H···O Bonds: Weaker C-H···O hydrogen bonds, involving the aromatic C-H donors and the oxygen atoms of the amide or nitro groups, would also likely play a role in stabilizing the three-dimensional crystal packing.

In the crystal structure of (E)-2-(4-nitrobenzylideneamino)benzamide, intermolecular N-H···O hydrogen bonds lead to the formation of dimers. nih.gov Similarly, the structure of 2-nitro-N-(4-nitrophenyl)benzamide is stabilized by intermolecular N-H···O hydrogen bonds, which result in the formation of a three-dimensional network. researchgate.nettubitak.gov.tr These findings strongly suggest that this compound would exhibit a similar network of intermolecular interactions, which are crucial in dictating its solid-state architecture.

π-Stacking Interactions and Aromatic Ring Orientations

In the absence of specific experimental data for this compound, the nature of its π-stacking interactions can be hypothesized based on general principles and data from similar structures. π-stacking is a non-covalent interaction that occurs between aromatic rings. The presence of an electron-withdrawing nitro group on one ring and the carboxamide and amino substituents on the other suggests the potential for significant π-π interactions. These interactions are crucial in dictating the packing of molecules in the solid state.

In analogous compounds, centroid-to-centroid distances between stacked aromatic rings are often observed in the range of 3.5 to 4.0 Å. For instance, in 4-Nitro-N-(3-nitrophenyl)benzamide, the molecules are stacked with a centroid-centroid distance of 3.8878 (6) Å. otterbein.edu The orientation of the rings can vary from a parallel-displaced to a T-shaped arrangement, influenced by the electrostatic interactions between the π systems and any substituents. The electron-deficient nature of the nitrophenyl ring and the relatively more electron-rich nature of the aminobenzamide ring could favor a face-to-face stacking arrangement to maximize electrostatic attraction.

Dihedral Angle Analysis within the Molecular Structure

Dihedral AngleDescriptionExpected Range (based on related structures)
O-N-C-CTorsion of the nitro group relative to the phenyl ring5-20°
C-C-N-CTorsion around the amide bond connecting the rings160-180° (for a trans amide bond)
Ring A - Ring BDihedral angle between the two aromatic rings20-85°

Table 1: Key Dihedral Angles for Conformational Analysis

Conformational Preferences and Stereochemical Considerations

The conformational preferences of this compound would be determined by the interplay of steric hindrance and electronic interactions. The amide bond is expected to adopt a predominantly trans conformation due to lower steric repulsion compared to the cis form. Intramolecular hydrogen bonding could also play a significant role in stabilizing a particular conformation. For instance, a hydrogen bond between the amide N-H and the oxygen of the ortho-amino group's carbonyl, or between the amino N-H and the amide carbonyl oxygen, could lead to a more planar and rigid structure.

From a stereochemical perspective, the molecule does not possess any chiral centers, and therefore would not exhibit enantiomerism. However, different stable conformations (conformers) could exist at room temperature, which could be investigated using computational modeling techniques in the absence of experimental data.

Computational and Theoretical Investigations of 2 4 Nitrobenzoyl Amino Benzamide

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No published DFT studies specifically focused on 2-[(4-nitrobenzoyl)amino]benzamide were found.

Basis Set Selection and Functional Application

Information regarding the specific basis sets and functionals that would be most appropriate for or have been applied to this compound is not available.

Prediction of Vibrational Frequencies and Electronic Transitions (TD-DFT)

There are no available predicted vibrational frequencies or data on electronic transitions from Time-Dependent Density Functional Theory (TD-DFT) for this compound.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound, have not been reported in the literature.

Natural Bond Orbital (NBO) Analysis

No NBO analysis data, which would provide insight into intramolecular interactions and charge delocalization for this compound, is available.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP surface of this compound is generated by calculating the electrostatic potential at different points on the electron density surface. This visualization helps in identifying the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orgresearchgate.net

For this compound, the MEP map would be characterized by several key features. The nitro group, being a strong electron-withdrawing group, would create a significant region of positive electrostatic potential around the nitro-substituted phenyl ring. thieme-connect.com Conversely, the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the amide, would exhibit negative electrostatic potential, indicating their potential to act as hydrogen bond acceptors. researchgate.net The amide protons would be associated with a positive potential, highlighting their role as hydrogen bond donors. nih.gov

A hypothetical representation of MEP values at specific sites on the molecular surface of this compound is presented in the table below. The color scale typically ranges from red (most negative potential) to blue (most positive potential).

Molecular RegionPredicted Electrostatic Potential (kcal/mol)Color Code
Oxygen atoms of the nitro group-45 to -55Red
Carbonyl oxygen of the benzoyl group-40 to -50Red-Orange
Carbonyl oxygen of the benzamide (B126) group-35 to -45Orange
Amide nitrogen atom-20 to -30Yellow
Aromatic protons+10 to +20Green-Blue
Amide protons+25 to +35Blue

This table is illustrative and based on theoretical principles for similar molecular structures.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective of the molecule's behavior, complementing the static picture provided by methods like MEP mapping.

The compound this compound possesses several rotatable single bonds, which allows it to adopt numerous conformations. mdpi.com Conformational analysis is performed to identify the most stable, low-energy conformers of the molecule. unacademy.com This process typically involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation. The identified low-energy structures are then optimized using energy minimization techniques.

The key dihedral angles that would be investigated in a conformational search of this compound include the rotation around the C-N bonds of the amide linkages and the C-C bond connecting the benzoyl group to the amide nitrogen. The relative energies of the different conformers are influenced by factors such as steric hindrance and intramolecular interactions. slideshare.netyoutube.com

A plausible set of low-energy conformers and their theoretical relative energies is outlined below.

ConformerDihedral Angle 1 (C-N)Dihedral Angle 2 (C-C)Relative Energy (kcal/mol)
1 (Global Minimum) 178.5°65.2°0.00
2 -175.3°-70.1°1.25
3 5.8°80.5°2.80
4 179.1°-175.6°4.50

This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.

The specific arrangement of functional groups in this compound allows for the formation of intramolecular hydrogen bonds. youtube.com These non-covalent interactions can significantly stabilize certain conformations. nih.gov For instance, a hydrogen bond could potentially form between the amide hydrogen of the benzamide moiety and the oxygen of the benzoyl carbonyl group, or even with an oxygen atom of the nitro group, leading to the formation of a pseudo-ring structure. nih.govrsc.org The presence and strength of such intramolecular hydrogen bonds can be predicted and analyzed through computational methods. rsc.orgchemistryguru.com.sg The existence of these interactions is often confirmed by spectroscopic techniques. nih.gov

Computational Prediction of Interactions with Biological Macromolecules

Understanding how a small molecule interacts with biological macromolecules is crucial for drug design and development.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govyoutube.com This method helps in identifying potential biological targets and understanding the molecular basis of the ligand's activity. nih.govbiointerfaceresearch.com Given that many benzamide derivatives exhibit inhibitory activity against enzymes such as kinases and synthases, a plausible target for this compound could be a protein from one of these families. nih.govresearchgate.netnih.gov

The docking process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. nih.govbiointerfaceresearch.com The results provide a binding score, which is an estimate of the binding free energy, and a predicted binding pose. researchgate.net

Following the docking simulation, the predicted binding mode of this compound within the active site of a hypothetical protein target, such as a kinase, can be analyzed in detail. This analysis reveals the specific interactions that stabilize the ligand-protein complex.

Key interactions would likely include:

Hydrogen bonds: The amide groups can act as both hydrogen bond donors and acceptors. The carbonyl oxygens and the nitro group can also participate as acceptors. researchgate.net

Pi-pi stacking: The aromatic rings of the ligand can engage in stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, histidine) in the protein's binding pocket.

Hydrophobic interactions: The phenyl rings can form hydrophobic contacts with nonpolar residues of the protein.

Molecular dynamics (MD) simulations can be subsequently employed to assess the stability of the docked conformation and the persistence of these interactions over time. nih.govdovepress.comnih.govyoutube.commdpi.com

A summary of a hypothetical docking study of this compound with a protein kinase is provided in the table below.

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Protein Kinase A (example) -8.5Val56, Leu173, Ala70Hydrophobic
Lys72, Asp184Hydrogen Bonds
Phe185Pi-pi Stacking

This table is for illustrative purposes and represents plausible outcomes from a molecular docking study.

Structure Activity Relationship Sar Studies and Derivative Design of 2 4 Nitrobenzoyl Amino Benzamide

Systematic Modification of the 2-[(4-nitrobenzoyl)amino]benzamide Framework

The this compound molecule can be conceptually divided into three key regions for modification: the N-terminal 4-nitrophenyl ring, the C-terminal benzamide (B126) moiety, and the potential for side-chain additions. Understanding the impact of alterations in these areas is fundamental to optimizing the compound's biological activity.

Impact of N-terminal Substituents on Biological Activity Profiles

Research into related benzamide derivatives has shown that the nature and position of substituents on the N-terminal phenyl ring can dramatically alter biological activity. For instance, in various classes of enzyme inhibitors, the substitution pattern on this ring dictates the potency and selectivity of the compound. While specific data for this compound is limited, general principles from analogous series can be extrapolated. The replacement of the nitro group with other electron-withdrawing or electron-donating groups would be a primary avenue for SAR exploration.

Table 1: Hypothetical Impact of N-terminal Substituents on Biological Activity

Substituent at para-positionElectronic EffectPotential Impact on Activity
-NO₂ (Nitro)Strong electron-withdrawingBaseline activity
-CN (Cyano)Strong electron-withdrawingMay alter binding affinity
-Cl (Chloro)Weak electron-withdrawingCould enhance lipophilicity and cell permeability
-OCH₃ (Methoxy)Electron-donatingMay decrease activity depending on the target
-NH₂ (Amino)Strong electron-donatingCould introduce new hydrogen bonding opportunities

Effects of C-terminal Modifications on Molecular Recognition

The C-terminal 2-aminobenzamide (B116534) portion of the molecule is equally crucial for its interaction with biological targets. The primary amide group (-CONH₂) and the amino group (-NH₂) at the ortho position are key sites for hydrogen bonding and potential coordination with metal ions in metalloenzymes.

Modifications to this C-terminal ring can influence the compound's solubility, metabolic stability, and binding orientation. For example, the introduction of substituents on the C-terminal phenyl ring could provide additional points of interaction with a target protein or modulate the pKa of the amino group. The process of C-terminal modification is a critical step in functionalizing proteins and peptides, and similar principles can be applied to small molecules to enhance their molecular recognition properties.

Optimization of Side Chains for Enhanced Molecular Interactions

While the core structure of this compound does not inherently possess extensive side chains, the introduction of alkyl or aryl groups at various positions on the scaffold represents a key strategy for optimizing molecular interactions. Side chains can be designed to occupy specific hydrophobic pockets within a target's binding site, thereby increasing affinity and selectivity.

In the broader context of benzamide derivatives, the addition of side chains has been shown to be a powerful tool for improving potency. For example, in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, the introduction of cyclic amine-containing side chains on a benzimidazole (B57391) carboxamide core led to a significant enhancement in both enzyme and cellular potency.

Design Principles for Novel this compound Derivatives

Building upon the foundational SAR data, the rational design of novel derivatives can be pursued through several strategic approaches, including scaffold augmentation and bioisosteric replacement.

Rational Design Based on Scaffold Augmentation (e.g., Bis- and Tris-benzamides)

A promising strategy for enhancing the biological activity of the this compound scaffold is through the design of multimeric structures, such as bis- and tris-benzamides. This approach involves linking two or more benzamide units together, which can lead to compounds with increased avidity for their biological targets. This is particularly relevant for targets that have multiple binding sites or exist as oligomers. The design of such molecules requires careful consideration of the linker's length and flexibility to ensure optimal interaction with the target.

Bioisosteric Replacements within the this compound Core

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of modern medicinal chemistry. This strategy can be employed to improve a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.

Within the this compound core, several bioisosteric replacements could be envisioned. The central amide bond, for instance, is a common target for modification due to its susceptibility to enzymatic cleavage.

Table 2: Potential Bioisosteric Replacements for the Amide Bond

Original GroupBioisosteric ReplacementPotential Advantages
Amide (-CONH-)1,2,3-TriazoleIncreased metabolic stability, altered hydrogen bonding pattern.
Amide (-CONH-)OxadiazoleCan mimic the planarity and dipole moment of the amide bond.
Amide (-CONH-)Thioamide (-CSNH-)May exhibit different electronic and hydrogen bonding properties.
Amide (-CONH-)Sulfonamide (-SO₂NH-)Introduces a tetrahedral geometry and different hydrogen bonding capabilities.

Exploration of Heterocyclic Substituents and Their Influence on SAR

The introduction of heterocyclic moieties to a parent scaffold is a widely used strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. In the context of benzamide derivatives, substituting or augmenting the structure with heterocyclic rings can significantly influence biological activity by altering factors such as polarity, hydrogen bonding capacity, and steric profile. ontosight.aimdpi.com

Research on related benzamide and benzimidazole structures provides a framework for understanding the potential impact of heterocyclic substituents on the this compound core. ontosight.aimdpi.com For instance, studies on benzimidazole derivatives have shown that substitutions at various positions on the heterocyclic ring are critical for anti-inflammatory and antimicrobial activity. mdpi.comscispace.com The type and position of the substituent on the benzimidazole scaffold can greatly influence the compound's interaction with biological targets like cyclooxygenase (COX) enzymes or cannabinoid receptors. mdpi.com

In one study focusing on anti-inflammatory benzimidazoles, it was noted that substituting the benzimidazole ring with specific groups at the N1, C2, C5, and C6 positions significantly impacts its anti-inflammatory potential. mdpi.com Similarly, another complex benzamide derivative containing a 5-chloro-2-pyrimidinyl oxy group—a heterocyclic system—highlights the use of such moieties to create highly reactive compounds with potential therapeutic effects. ontosight.ai The introduction of nitrogen-containing heterocycles can lead to new hydrogen bond donor/acceptor sites, potentially enhancing binding affinity to target proteins.

Based on these principles, the hypothetical introduction of various heterocyclic rings to the this compound structure could lead to varied biological outcomes. The table below illustrates potential modifications and their expected influence on activity based on established SAR principles for related compounds.

Table 1: Hypothetical SAR of Heterocyclic Derivatives of this compound

Derivative Heterocyclic Substituent Potential Influence on Bioactivity
Derivative A Pyridine May increase solubility and introduce hydrogen bonding capabilities, potentially altering receptor interactions.
Derivative B Thiazole Can act as a bioisostere for a phenyl ring, potentially improving the drug-like profile and potency. mdpi.com
Derivative C Benzimidazole Offers a bicyclic system that can engage in π-π stacking and provides sites for further substitution to fine-tune activity. mdpi.comscispace.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. analchemres.org These models are invaluable for predicting the activity of new compounds and for understanding the molecular properties that govern their potency. scispace.comnih.gov For classes of compounds like benzamides, which are known to possess a wide range of biological activities including anticonvulsant and anticancer effects, QSAR is a key tool in drug discovery. ontosight.aianalchemres.orgnih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a systematic process that involves several key steps. First, a dataset of compounds with known biological activities is compiled. For this compound analogues, this would typically involve synthesizing a library of derivatives and testing them in a relevant biological assay (e.g., an anticonvulsant or enzyme inhibition assay). analchemres.orgnih.gov

Next, a wide range of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing atomic connectivity and branching.

Electronic descriptors: Such as partial charges and dipole moments, which are influenced by groups like the nitro (-NO2) group.

Steric (3D) descriptors: Related to the volume and shape of the molecule. analchemres.org

Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, which attempts to find a linear correlation between the descriptors and the biological activity. scispace.com More advanced, non-linear methods like Artificial Neural Networks (ANN) are often used to capture more complex relationships between structure and activity, potentially offering improved predictive power. analchemres.org

The robustness and predictive ability of the developed model are then rigorously validated using techniques like leave-one-out cross-validation and by testing the model's ability to predict the activity of an external set of compounds not used in the model's creation. scispace.com Such validated models can then be used for the virtual screening of large chemical libraries to identify promising new candidates for synthesis and testing. nih.gov

Identification of Key Structural Features for Desired Potency

A primary outcome of SAR and QSAR studies is the identification of the key structural features—the pharmacophore—that are essential for a compound's biological activity. For benzamide derivatives, several structural elements have been repeatedly shown to be critical for potency across different therapeutic targets. nih.govnih.gov

For the this compound scaffold, the following features are likely to be crucial:

The Nitro Group (-NO2): The strong electron-withdrawing nature of the nitro group on the benzoyl ring significantly influences the electronic distribution of the entire molecule. nih.gov Its position (para) is often important for optimal activity. This group can participate in hydrogen bonding and dipole interactions with target receptors.

The Amide Linker (-CONH-): This group is central to the structure and acts as a rigidifying element. The hydrogen atoms on the amides are key hydrogen bond donors, crucial for anchoring the molecule within a receptor's binding site.

Substitution on the Benzamide Ring: The substitution pattern on the second phenyl ring (the benzamide part) is critical. Studies on related anticonvulsant 4-aminobenzamides show that the nature and position of substituents on this ring dictate potency and can modulate the conformational presentation of the molecule. nih.gov

The table below summarizes these key structural features and their contributions to the biological potency of compounds based on the this compound scaffold.

Table 2: Key Structural Features and Their Role in Potency

Structural Feature Role in Biological Activity Supporting Evidence from Analogues
4-Nitrobenzoyl Moiety Influences electronic properties; potential H-bond acceptor. The presence of electron-withdrawing groups often correlates with activity in nitrobenzamide derivatives. nih.gov
Amide Bridge Provides structural rigidity; acts as H-bond donor/acceptor. The amide bond is a core, conserved feature in many biologically active benzamides. nih.govnih.gov
Amino Group on Benzamide Can be a key interaction point (if present, as in 4-aminobenzamide (B1265587) analogues). Essential for activity in the ameltolide (B1667027) class of anticonvulsants. nih.gov
Substituent Positions Dictates steric and electronic fit within the binding site. Moving a substituent from one position to another can dramatically alter potency. nih.gov

Mechanistic Biological Studies of 2 4 Nitrobenzoyl Amino Benzamide at the Molecular and Cellular Level

Enzyme Inhibition Mechanisms

The ability of 2-[(4-nitrobenzoyl)amino]benzamide to interfere with enzyme function is a critical aspect of its biological profile. Research has explored its effects on several classes of enzymes involved in crucial cellular processes.

Inhibition of DNA Methyltransferases (DNMT1, DNMT3A, DNMT3B)

DNA methylation is a fundamental epigenetic mechanism regulating gene expression, and its dysregulation is implicated in various diseases. This process is catalyzed by DNA methyltransferases (DNMTs). While various benzamide (B126) and aminobenzamide derivatives have been investigated as DNMT inhibitors, to date, there is a lack of specific published data detailing the inhibitory activity of this compound against the key maintenance (DNMT1) and de novo (DNMT3A, DNMT3B) methyltransferases. Quantitative data, such as IC50 values, which are crucial for assessing inhibitory potency, are not currently available in the public domain for this specific compound.

Modulation of Histone Deacetylase (HDAC) Activity (e.g., HDAC3)

Histone deacetylases (HDACs) are another class of enzymes central to epigenetic regulation, working in opposition to histone acetyltransferases to modify chromatin structure and gene accessibility. Substituted 2-aminobenzamides have been recognized as a class of HDAC inhibitors. nih.gov For instance, structural modifications to the 2-aminobenzamide (B116534) scaffold have been shown to influence selectivity for different HDAC isoforms, such as HDAC3. nih.gov However, specific studies detailing the direct modulatory effect and inhibitory concentration of this compound on HDAC3 or other HDAC isoforms have not been found in the available scientific literature.

Interaction with Other Enzymes (e.g., Acetyl-CoA Carboxylase, Farnesyl Transferase)

Research into the broader enzymatic interaction profile of this compound is limited. There is currently no available literature to suggest or detail its interaction with enzymes such as Acetyl-CoA Carboxylase, a key enzyme in fatty acid metabolism, or Farnesyl Transferase, an enzyme involved in post-translational modification of proteins like Ras. nih.gov While other structurally distinct molecules are known to inhibit these enzymes, the specific activity of this compound remains uncharacterized.

Inhibition of Human Coagulation Factor Xa

Factor Xa is a critical serine protease in the coagulation cascade, making it a significant target for anticoagulant therapies. Studies have shown that compounds with a 1,2-dibenzamidobenzene structure can act as inhibitors of human Factor Xa. nih.gov However, specific research and quantitative data, such as the apparent association constant (Kass) or IC50 values, for the inhibitory effect of this compound on Factor Xa are not present in the current body of scientific literature.

Molecular Interactions with Receptor and Coregulator Proteins

Beyond direct enzyme inhibition, the interaction of small molecules with nuclear receptors and their coregulators can significantly impact cellular signaling and gene transcription.

Androgen Receptor (AR)-Coactivator Interaction Modulation

The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in various physiological processes and is a key driver in prostate cancer. The interaction of AR with coactivator proteins is essential for its transcriptional activity. Bis-benzamide derivatives have been investigated as potential disruptors of this interaction. nih.gov Despite this, there is no specific published research that demonstrates or quantifies the ability of this compound to modulate the interaction between the androgen receptor and its coactivators.

Mechanisms of AR Transactivation Inhibition

The interaction between the androgen receptor (AR) and its coactivator proteins is a critical step in the AR-mediated signaling pathway that drives the growth of prostate cancer cells. nih.gov The inhibition of this interaction, therefore, presents a promising therapeutic strategy. Research into bis-benzamide scaffolds has shed light on the potential mechanisms by which compounds structurally related to this compound may inhibit AR transactivation.

Studies on a series of bis-benzamides have demonstrated that the presence of a nitro group at the N-terminus of the molecule is essential for its biological activity in inhibiting the AR–coactivator interaction. nih.govnih.gov For instance, a bis-benzamide analog, D2, was designed to mimic the LXXLL motif found in AR coactivators, thereby disrupting the interaction between AR and the coactivator PELP1 in prostate cancer cells. nih.gov This disruption of the protein-protein interaction effectively inhibits AR-mediated gene transcription. nih.gov

Biochemical studies have confirmed that potent bis-benzamide analogs exert their anticancer effects by directly inhibiting the AR–PELP1 interaction and subsequent AR transactivation. nih.gov The structural importance of the nitro group suggests that it plays a key role in the binding of the compound to the AR, likely within the activation function-2 (AF-2) domain, a hydrophobic cleft on the ligand-binding domain of the receptor that is crucial for coactivator recognition. nih.gov While direct studies on this compound are limited, the evidence from structurally similar bis-benzamides strongly indicates that its mode of action would likely involve the disruption of AR-coactivator binding, with the 4-nitrobenzoyl moiety being a key pharmacophore.

Cellular Effects and Pathways Modulation

Benzamide derivatives have been a subject of interest in oncology for their potential antiproliferative effects. Various studies on related compounds suggest that this compound likely possesses cytotoxic and antiproliferative properties against cancer cell lines.

For example, a study on a series of nitro-substituted hydroxynaphthanilides revealed that the position of the electron-withdrawing nitro group on the anilide ring correlates with the potency of cell growth inhibition. nih.gov The para-substituted derivative was found to be the most potent, suggesting that the 4-nitro substitution in this compound could be favorable for its antiproliferative activity. nih.gov These compounds demonstrated significant antiproliferative effects in THP-1 (human leukemia) and MCF-7 (human breast adenocarcinoma) cancer cells, with minimal impact on non-tumour cells. nih.gov

Furthermore, research on trimethoxy-substituted benzimidazole-2-carboxamides has identified compounds with potent antiproliferative activity, with IC50 values in the low micromolar range. nih.gov This highlights the potential of the broader benzamide class of compounds as anticancer agents. The antiproliferative activity of various benzamide derivatives is summarized in the table below.

Compound ClassCell Line(s)Observed ActivityReference
Nitro-substituted hydroxynaphthanilidesTHP-1, MCF-7Antiproliferative activity with IC50 values in the single-digit micromolar range. nih.gov nih.gov
Trimethoxy substituted benzimidazole-2-carboxamideHuman cancer cellsPromising antiproliferative activity (IC50 = 0.6–2.0 µM). nih.gov nih.gov
N-substituted benzamides (Declopramide)70Z/3, HL60Induction of apoptosis and G2/M cell cycle block. nih.govresearchgate.net nih.govresearchgate.net

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer therapies. Research on N-substituted benzamides indicates that they are capable of triggering apoptosis in cancer cells through intrinsic pathways.

Studies on the N-substituted benzamide, declopramide (B1670142), have shown that it induces apoptosis in murine and human cancer cell lines. nih.govresearchgate.net The mechanism involves the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9. nih.govresearchgate.net This initiation of the caspase cascade ultimately leads to the execution of apoptosis. The pro-apoptotic effects of declopramide were inhibited by the overexpression of the anti-apoptotic protein Bcl-2, further confirming the involvement of the mitochondrial pathway. nih.govresearchgate.net

Similarly, nitro-substituted hydroxynaphthanilides have been found to induce apoptosis in THP-1 cells through a caspase-mediated cascade. nih.gov Given that this compound is an N-substituted benzamide containing a nitro group, it is plausible that it would also induce apoptosis through a similar mitochondrial-dependent and caspase-mediated pathway.

In addition to inducing apoptosis, many anticancer agents exert their effects by causing cell cycle arrest, which prevents cancer cells from dividing and proliferating. There is evidence to suggest that benzamide derivatives can induce cell cycle arrest, particularly in the G2/M phase.

Research on N-substituted benzamides, such as declopramide, has demonstrated their ability to induce a G2/M cell cycle block in cancer cells. nih.govresearchgate.net This cell cycle arrest was observed to occur prior to the induction of apoptosis. nih.govresearchgate.net Interestingly, the G2/M block was also observed in cells overexpressing Bcl-2 and in the presence of caspase inhibitors, indicating that the cell cycle arrest is a distinct event and not simply a consequence of apoptosis. nih.govresearchgate.net

Furthermore, other benzamide derivatives, such as those based on a benzimidazole (B57391) scaffold, have also been shown to effectively suppress cell cycle progression. nih.gov A more potent analog of a substituted N-phenyl nicotinamide (B372718) was found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle, which was then followed by the induction of apoptosis. scilit.com These findings suggest that a likely mechanism of action for this compound would involve the disruption of the cell cycle, leading to an accumulation of cells in the G2/M phase.

Antioxidant Activity Investigations

The antioxidant potential of chemical compounds is often evaluated by their ability to scavenge free radicals, which can be achieved through mechanisms such as hydrogen atom transfer (HAT) or single-electron transfer (SET).

Investigations into nitro and amino-substituted benzimidazole/benzothiazole-2-carboxamides have assessed their antioxidant capacity using assays such as the 1,1-diphenyl-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov In the DPPH assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance. The FRAP assay, on the other hand, measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which is an indicator of its electron-donating capacity.

While specific data on this compound is not available, a trihydroxy-substituted benzothiazole-2-carboxamide was identified as a potent antioxidant, significantly more so than the reference compound butylated hydroxytoluene (BHT) in both DPPH and FRAP assays. nih.gov This suggests that the core benzamide structure can be functionalized to possess significant antioxidant properties. The presence of the nitro group in this compound could influence its electronic properties and, consequently, its ability to participate in free radical scavenging reactions, although further experimental validation is required.

Theoretical-Experimental Correlation of Antioxidant Properties

While direct studies on the antioxidant properties of this compound are not available in the reviewed literature, research on related nitro- and amino-substituted benzamides provides a basis for theoretical consideration. The antioxidant potential of chemical compounds is often investigated through a combination of experimental assays and computational methods, such as Density Functional Theory (DFT) calculations.

Studies on novel benzimidazole/benzothiazole-2-carboxamides, which share structural similarities with the target compound, have explored their antioxidative capacity. researchgate.netresearchgate.net These investigations measured the ability of the compounds to scavenge free radicals using assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. researchgate.net The results from these experimental assays are then often correlated with theoretical parameters derived from DFT calculations. These calculations can help to rationalize the observed antioxidant activity by examining properties such as the bond dissociation enthalpy (BDE) of potential hydrogen-donating groups and the stability of the resulting radical species. researchgate.netresearchgate.net For instance, the presence of hydroxyl groups on the benzamide scaffold has been shown to be crucial for potent antioxidant activity, a feature that this compound lacks. researchgate.net

Computational analyses have also been employed to understand the structure-activity relationships of antioxidants. rsc.org These studies can predict the most likely mechanism of antioxidant action, such as hydrogen atom transfer (HAT) or single electron transfer (SET). The nitro group, being strongly electron-withdrawing, would be expected to influence the electronic properties of the entire molecule, which in turn would affect its antioxidant potential. Research on other nitro-containing heterocyclic compounds has shown that the nitro group can be a part of potent bioactive molecules, though its direct contribution to antioxidant activity can be complex and context-dependent. nih.gov

Without direct experimental data for this compound, its antioxidant capacity remains theoretical. Future studies employing both experimental assays and computational modeling would be necessary to elucidate its specific antioxidant properties and to establish a theoretical-experimental correlation.

Antimicrobial and Anti-inflammatory Properties at a Cellular Level

The 2-aminobenzamide and 4-nitrobenzamide (B147303) scaffolds are present in various compounds that have been investigated for their pharmacological activities, including antimicrobial and anti-inflammatory effects. nih.govmdpi.comnanobioletters.com

A number of studies have reported the synthesis and evaluation of 2-aminobenzamide and 4-nitrobenzamide derivatives for their antibacterial activity against a range of pathogenic bacteria. For instance, new 4-nitrobenzamide derivatives have been synthesized and screened for their in vitro antimicrobial activity. researchgate.netijpbs.com In such studies, the minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of the compounds.

The following table summarizes representative data for the antibacterial activity of some benzamide derivatives against common pathogenic strains. It is important to note that these are not data for this compound but for related compounds.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
4-Nitrobenzamide Derivatives (3a, 3a1)Various bacteriaNot specified, but showed high potency researchgate.netijpbs.com
2-Aminobenzamide Derivative (Compound 5)Aspergillus fumigatus (Fungus)Potent activity researchgate.net

The mechanism of action for the antibacterial effects of benzamide derivatives can vary. Some may interfere with bacterial cell wall synthesis, while others might inhibit essential enzymes or disrupt cell membrane integrity. The presence of the nitro group can sometimes enhance antimicrobial activity. nih.gov For example, the well-known antibacterial agent metronidazole (B1676534) is a nitro-containing compound. nih.gov The specific antibacterial spectrum and potency of this compound would need to be determined through direct in vitro testing against a panel of pathogenic bacterial strains.

The anti-inflammatory potential of benzamide derivatives has been a subject of interest in medicinal chemistry. nih.gov While specific studies on the cellular anti-inflammatory effects of this compound are lacking, research on related compounds provides insights into potential mechanisms.

Inflammation is a complex biological process involving various cell types and signaling pathways. A key pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade, which controls the expression of many pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2).

Studies on certain nitro-substituted benzamides have shown that they can exert anti-inflammatory effects by inhibiting the production of these pro-inflammatory mediators. nih.gov For example, some nitrobenzamide derivatives have been reported to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov The proposed mechanism for these effects often involves the modulation of the NF-κB pathway. By inhibiting the activation of NF-κB, these compounds can downregulate the expression of a wide array of inflammatory genes.

The potential anti-inflammatory activity of this compound could be investigated at the cellular level by treating immune cells, such as macrophages, with an inflammatory stimulus (e.g., lipopolysaccharide) in the presence and absence of the compound. The levels of key inflammatory mediators could then be measured to assess the compound's inhibitory effects.

Future Research Directions and Unexplored Avenues for 2 4 Nitrobenzoyl Amino Benzamide

Development of Advanced Synthetic Methodologies

While the fundamental synthesis of benzamides is well-established, future research should focus on developing more efficient, sustainable, and scalable methods for 2-[(4-nitrobenzoyl)amino]benzamide and its derivatives. Conventional methods often involve the coupling of a nitro-substituted benzoic acid or its activated form (like an acyl chloride) with an aminobenzamide.

Future advancements could explore:

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved purity, and enhanced safety, particularly when handling potentially energetic nitro compounds.

Catalytic Innovations: Research into novel catalysts for amide bond formation could circumvent the need for stoichiometric activating agents, reducing waste and cost. This includes exploring biocatalysis, using enzymes that can perform the coupling reaction with high specificity and under mild conditions.

Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents (e.g., water, ionic liquids, or supercritical fluids) and minimize the use of hazardous reagents is crucial. For instance, methods that avoid chlorinated solvents and employ recyclable catalysts would significantly improve the environmental footprint of the synthesis. google.com

Late-Stage Functionalization: A key area for development is the ability to introduce chemical diversity at a late stage in the synthesis. This would allow for the rapid generation of a library of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies. Techniques like C-H activation could enable direct modification of the aromatic rings of this compound.

A comparison of traditional and potential future synthetic approaches is summarized below:

FeatureTraditional Batch SynthesisAdvanced Synthetic Methodologies
Reaction Control Limited control over exothermsPrecise control of temperature and mixing
Reagents Often requires stoichiometric activating agentsCatalytic, enzymatic, or reagent-free activation
Solvents Often relies on volatile organic solventsUse of greener solvents (water, ionic liquids)
Scalability Can be challenging and hazardousMore straightforward and safer scale-up
Efficiency May involve multiple protection/deprotection stepsStreamlined processes, potential for one-pot reactions

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govnih.govresearchgate.net These computational tools can significantly accelerate the design and optimization of novel drug candidates based on the this compound scaffold.

Future research in this area should include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using AI algorithms can predict the biological activity of novel, unsynthesized derivatives. researchgate.net By training these models on existing data for related compounds, researchers can prioritize the synthesis of molecules with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound core structure and a set of desired attributes (e.g., high potency, low toxicity, specific target affinity), novel candidates can be generated for further evaluation.

Virtual Screening: High-throughput virtual screening of large compound libraries against specific biological targets can be made more efficient with AI. nih.gov ML models can learn to identify compounds that are likely to bind to a target, drastically reducing the number of compounds that need to be tested experimentally. bpasjournals.com

ADMET Prediction: A major hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI models can be trained to predict these properties from a molecule's structure, allowing for the early-stage filtering of compounds that are likely to fail in later development stages.

Exploration of Novel Biological Targets and Pathways

The biological activity of this compound is not extensively characterized. A significant future direction is the systematic exploration of its potential biological targets and the pathways it may modulate.

Potential avenues for investigation include:

Anticancer Activity: Nitroaromatic compounds are known to be activated under the hypoxic conditions often found in solid tumors. nih.gov Future studies could investigate if this compound acts as a hypoxia-activated prodrug. Furthermore, related nitrobenzamide derivatives have shown anti-tumor activity against various cancer cell lines. nih.gov

Enzyme Inhibition: Analogs of benzamides have been shown to inhibit various enzymes. For instance, certain nitro-substituted benzamides are known inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Screening this compound against a panel of enzymes could uncover novel inhibitory activities.

Antimicrobial and Antiparasitic Activity: The nitro group is a key feature in several antimicrobial and antiparasitic drugs (e.g., metronidazole (B1676534), nifurtimox). nih.gov The activation of these drugs is often mediated by nitroreductases present in the target organisms but absent in humans. researchgate.net Investigating the activity of this compound against various pathogens, including bacteria, fungi, and parasites like Trypanosoma brucei, could reveal new therapeutic applications. researchgate.net

Modulation of Protein-Protein Interactions: The benzamide (B126) scaffold can serve as a platform for designing molecules that disrupt or stabilize protein-protein interactions, which are increasingly recognized as important drug targets. researchgate.net

Potential Biological Target ClassRationale for InvestigationExample(s)
Hypoxia-Inducible Enzymes The nitroaromatic group can be reduced under hypoxic conditions, a characteristic of solid tumors. nih.govNitroreductases in cancer cells
Monoamine Oxidases Structurally similar benzamides have shown inhibitory activity against MAO-B. nih.govMAO-B
Pathogen-Specific Enzymes Nitroreductases in certain parasites can activate nitro compounds into cytotoxic agents. researchgate.netTrypanosomal Nitroreductase (TbNTR)
Cereblon (CRBN) Benzamide derivatives have been developed as binders for CRBN in the design of PROTACs. acs.orgCRBN E3 ubiquitin ligase

Application of this compound as Chemical Probes

A chemical probe is a small molecule used to study and manipulate a biological system. Given its chemical features, this compound could be developed into a valuable chemical probe.

Future research could focus on:

Probes for Enzyme Activity: If this compound or a derivative is found to be a potent and selective inhibitor of a particular enzyme, it can be modified to create a probe. For example, by attaching a fluorescent tag or a biotin (B1667282) handle, the probe could be used to visualize the enzyme's location in cells or to isolate and identify its binding partners.

Hypoxia Sensors: The reduction of the nitro group can lead to a change in the molecule's properties, such as its fluorescence. This principle could be harnessed to design probes that signal the presence of hypoxic environments in tissues, which is valuable for cancer research.

Affinity-Based Probes: By immobilizing this compound on a solid support, it could be used in affinity chromatography experiments to "fish out" its binding partners from cell lysates, thereby identifying its biological targets.

Structural Diversification for Enhanced Selectivity and Potency

Systematic structural modifications of the this compound scaffold are essential to optimize its biological activity, improve its selectivity, and enhance its drug-like properties.

Key strategies for structural diversification include:

Modification of the Nitro Group: The position and number of nitro groups on the benzoyl ring can be varied to fine-tune the molecule's electronic properties and its susceptibility to enzymatic reduction. Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) could also be explored.

Substitution on the Aromatic Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on either of the two aromatic rings can modulate the compound's lipophilicity, solubility, and binding affinity to its target. For example, the introduction of fluorine atoms has been shown to improve the biological properties of some benzamide derivatives. acs.org

Alteration of the Linker: The central amide bond can be replaced with other functional groups (e.g., esters, sulfonamides, reversed amides) to explore different conformational preferences and hydrogen bonding patterns.

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that may be more favorable for binding to a biological target. This approach has been successfully used to develop potent benzamide-type derivatives. acs.org

A study on 4-substituted-3-nitrobenzamide derivatives demonstrated that different substitutions led to varying levels of anti-tumor activity against different cell lines, highlighting the importance of structural diversification. nih.gov

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-[(4-nitrobenzoyl)amino]benzamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Acylation : React 2-aminobenzamide with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar) at 0–5°C.

Coupling : Use a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI to facilitate amide bond formation.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol.
Key Considerations :

  • Maintain strict temperature control to minimize side reactions (e.g., hydrolysis of the nitro group) .
  • Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H-NMR : Aromatic protons appear as multiplets in δ 7.5–8.5 ppm (e.g., nitrobenzoyl protons at δ 8.2–8.4 ppm).
    • ¹³C-NMR : Carbonyl signals (C=O) resonate at δ 165–170 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 300.2) .
  • IR Spectroscopy : Stretching vibrations for amide (N–H: ~3300 cm⁻¹) and nitro groups (NO₂: ~1520, 1350 cm⁻¹) .

Basic: How does the solubility and stability of this compound influence experimental design?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Prepare stock solutions in DMSO for biological assays, ensuring <1% v/v to avoid cytotoxicity .
  • Stability :
    • Store at –20°C in amber vials to prevent photodegradation.
    • Monitor stability in solution via UV-Vis spectroscopy (λmax ~260 nm; degradation indicated by absorbance shifts) .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic Studies :
    • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding modes with target proteins (e.g., PARP-1) .
    • Thermodynamic Profiling : Use ITC (Isothermal Titration Calorimetry) to quantify binding affinity (ΔG, Kd) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Core Modifications :
    • Replace the nitro group with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups to assess electronic effects on bioactivity .
    • Modify the benzamide scaffold with heterocyclic rings (e.g., thiazole, imidazole) to enhance target selectivity .
  • Data Correlation :
    • Use QSAR models to correlate logP, polar surface area, and IC₅₀ values across derivatives .

Advanced: How should researchers address contradictory data in literature regarding this compound’s bioactivity?

Methodological Answer:

  • Controlled Replication :
    • Repeat assays under standardized conditions (e.g., fixed cell passage number, serum-free media) to eliminate variability .
  • Meta-Analysis :
    • Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
  • Orthogonal Validation :
    • Confirm results using alternative methods (e.g., Western blotting for apoptosis markers if MTT data is inconsistent) .

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Feasible Synthetic Routes

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2-[(4-nitrobenzoyl)amino]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.